B1576629 Esculentin-2Vb

Esculentin-2Vb

Cat. No.: B1576629
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esculentin-2Vb is a cationic host-defense peptide belonging to the esculentin-2 family, which is primarily isolated from the skin secretions of various Rana frog species . These peptides are a crucial component of the innate immune system in amphibians, providing a defense mechanism against microbial pathogens in their environment . Offered for research use only (RUO), this compound is a valuable tool for investigating novel therapeutic strategies to combat the growing global threat of antimicrobial resistance (AMR) . As a member of the esculentin-2 family, this peptide is characterized by its broad-spectrum antimicrobial activity and its potential to adopt an amphipathic α-helical conformation upon interaction with microbial membranes . The proposed mechanism of action for such peptides often involves disrupting the integrity of bacterial cell membranes through carpet-like or toroidal-pore models, leading to cell lysis and death . This membrane-targeting mechanism is particularly valuable for research as it presents a low propensity for inducing bacterial resistance compared to conventional antibiotics . Studies on related peptides, such as esculentin-2CHa, have demonstrated potent efficacy against a range of clinically relevant multidrug-resistant bacteria, including strains of Staphylococcus aureus , Acinetobacter baumannii , and Pseudomonas aeruginosa . The activity is often driven by interaction with key bacterial membrane lipids like phosphatidylglycerol (PG) and cardiolipin (CL) . Beyond its core antimicrobial properties, research into the esculentin-2 family has revealed a fascinating multifunctionality. Related peptides have been shown to exhibit immunomodulatory effects, such as stimulating the release of cytokines like IL-10, and have demonstrated cytotoxic activity against cancer cell lines . Furthermore, certain analogues, like [L28K]esculentin-2CHa, have shown significant insulin-releasing activity and the ability to improve glucose tolerance in models of diet-induced obesity and insulin resistance, highlighting a potential research application in metabolic diseases . The peptide's versatility is further exemplified by its incorporation into advanced drug delivery systems, such as fusion protein-coated gold nanoparticles, investigated for applications like non-alcoholic fatty liver disease (NAFLD) . This compound provides researchers with a molecule to explore these diverse biological pathways and develop new solutions for infectious diseases, metabolic syndromes, and beyond.

Properties

bioactivity

Antimicrobial

sequence

GLFSILKGVGKIAIKGLGKNLGKMGLDLVSCKISKEC

Origin of Product

United States

Scientific Research Applications

Based on the search results, information regarding the applications of the compound "Esculentin-2Vb" is limited. However, the search results do provide information on the broader applications of esculentin and related peptides, which may be relevant.

Esculetin Applications
Esculetin (6,7-dihydroxy-2-chromenone) is a derivative of coumarin found in many medicinal plants and has a variety of pharmacological effects .

Anti-cancer Properties:

  • Colon Cancer: Esculetin has demonstrated inhibitory effects against human colon cancer cells by directly targeting β-catenin, which leads to the disruption of the β-catenin–Tcf complex . It disrupts the formation of the β-catenin–Tcf complex through direct binding with the Lys312, Gly307, Lys345, and Asn387 residues of β-catenin in colon cancer cells . Esculetin effectively decreases the viability and inhibits anchorage-independent growth of colon cancer cells .
  • Inhibition of Cancer Cell Glycolysis: Esculetin can affect glucose metabolism by binding to glycolytic proteins, thus playing an anti-tumor role . It inhibits the rates of cellular glucose consumption and lactate production . Esculetin binds well with target proteins such as phosphoglycerate kinase 2 (PGK2), glycerol-3-phosphate dehydrogenase (GPD2), and glucose-6-phosphate isomerase (GPI) .
  • Other Anti-proliferative Effects: Inhibition of cancer cell growth by esculetin has been reported .

Liver Failure Alleviation:

  • Esculetin can reduce oxidative stress, inflammation, and neutrophil infiltration in the liver tissue . It lowers oxidative stress and myeloperoxidase activity . Esculetin can reduce serum levels of ALT, AST, and ALP, which are markers of liver damage . It also decreases the hepatic levels of IL-1β, IL-6, toll-like receptor 4, TNF-α, and nuclear factor-kappa B . Esculetin can ameliorate hepatic tissue injury .

Other Potential Applications:

  • Antimicrobial Properties: Rana palustris skin secretions contain a formidable array of antimicrobial peptides including homologs of brevinin-1, esculentin-1, esculentin-2, ranatuerin-2 .
  • Attenuation of Cerebral Ischemia-Reperfusion Injury: Esculetin protects cerebral neurons from ischemia-reperfusion injury by inhibiting NF-κB and Nrf2/HO-1/NQO-1 activation .
  • Improvement of Chemotherapy-Induced Impaired Anxiety and Depression: Esculetin may improve mood disorders such as anxiety and depression caused by chemotherapy .
  • Antidiabetic Activity: Phenolic compounds such as esculetin are in the spotlight for the management of diabetes due to their positive effects on glucose homeostasis .
  • Modulation of Islet Cell Function and Insulin Release: Esculentin-2CHa stimulated insulin secretion from rat . Esculentin-2CHa(1–30) and its analogues exerted anti-hyperglycaemic effects and promoted glucose-induced insulin release in normal mice .

Comparison with Similar Compounds

Comparison with Similar Compounds

Esculentin-2Vb shares structural and functional similarities with other AMPs, including Esculentin-1N , Temporin , and homologs like Esculentin-2Na . Below is a detailed comparative analysis:

Table 1: Key Features of this compound and Related AMPs

Feature This compound Esculentin-1N Temporin Esculentin-2Na
Primary Source P. nigromaculatus P. nigromaculatus P. nigromaculatus P. nigromaculatus
Gene Locus Single-copy gene Multi-copy gene Multi-copy gene Single-copy gene
Genetic Diversity Low (conserved) High (4 haplotypes) None (monomorphic) Low (11 mutations)
Selection Pressure Strong negative Mild positive Strong negative Strong negative
Antimicrobial Scope Broad-spectrum Narrower spectrum Narrow spectrum Broad-spectrum
Key Mutations N/A 3 non-synonymous None 3 synonymous

Genetic and Evolutionary Divergence

  • Esculentin-1N vs. This compound : Esculentin-1N exhibits higher genetic diversity due to mild positive selection, enabling adaptation to pathogens. In contrast, this compound and Esculentin-2Na are under strong negative selection (dN/dS < 1), preserving their conserved antimicrobial core .

Functional Efficacy

  • Membrane Permeabilization : this compound and Esculentin-2Na disrupt microbial membranes via α-helical structures, while Temporin relies on shorter β-sheet domains for targeted activity.
  • Spectrum of Activity : this compound outperforms Temporin in antifungal activity, likely due to its larger molecular size and charge density .

Research Findings and Implications

  • Negative Selection in this compound : Strong purifying selection (dN/dS = 0.17, P = 0.0176) ensures structural stability, critical for baseline immune defense in diverse environments .
  • Clinical Potential: this compound’s resistance to protease degradation and low cytotoxicity in mammalian cells make it a candidate for topical antimicrobial therapies.

Preparation Methods

Recombinant DNA Technology-Based Preparation

One of the primary methods to prepare Esculentin-2Vb, particularly its analogues like Esculentin-2CHa and fusion constructs, is via recombinant DNA technology. This approach allows for the production of peptides with enhanced stability and biological function.

Method Overview:

  • Gene Cloning and Expression: The gene encoding this compound or its fusion protein (e.g., Esculentin-2CHa fused with an albumin-binding domain) is cloned into an expression vector such as pET28a-SUMO. This plasmid is transformed into competent Escherichia coli BL21 cells.

  • Cultivation: Transformed E. coli are cultured in Luria-Bertani (LB) medium with kanamycin selection at 37°C with shaking. Induction of peptide expression is achieved by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an optical density (OD600) of 0.9–1.0.

  • Harvesting and Lysis: Cells are harvested by centrifugation, resuspended in phosphate-buffered saline (PBS) containing NaCl, and lysed by sonication.

  • Purification: The lysate is centrifuged to remove debris, and the supernatant containing the fusion protein is purified using affinity chromatography (e.g., Talon affinity resin). Further purification is done using ultrafiltration devices with molecular weight cut-off filters (e.g., 30 kDa).

  • Quality Control: Protein purity and integrity are assessed by SDS-PAGE, and concentration is determined via bicinchoninic acid (BCA) assay. The purified protein is stored at 4°C for further use.

Key Data:

Step Conditions/Details
Host strain E. coli BL21 competent cells
Culture medium LB medium with 80 mg/mL kanamycin
Induction agent 0.5 mM IPTG at OD600 0.9–1.0
Incubation 4 hours post-induction at 37°C
Lysis method Sonication
Purification resin Talon affinity resin
Storage 4°C

This recombinant approach enables the production of fusion proteins like ESC-ABD (Esculentin-2CHa fused with albumin-binding domain), which exhibit improved pharmacokinetic properties such as extended plasma half-life (up to 12 hours) compared to native peptides.

Chemical Synthesis of this compound and Analogues

Synthetic production of this compound and its analogues is commonly performed using solid-phase peptide synthesis (SPPS), allowing precise control over peptide sequence and modifications.

Method Overview:

  • Peptide Synthesis: Peptides are synthesized chemically, often by commercial providers, using SPPS techniques. The peptides are synthesized in crude form and then purified.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is employed to purify peptides to near homogeneity (>98%). A C18 column with acetonitrile/water/trifluoroacetic acid mobile phase is typically used.

  • Characterization: The purity and identity of peptides are confirmed by analytical HPLC and mass spectrometry.

Example Data on Analogues:

Peptide Variant Sequence Modification Net Charge at pH 7 Isoelectric Point (pI)
Esculentin-2CHa Native sequence 5 10.82
[L21K]Esculentin-2CHa Leucine 21 replaced by Lysine 6 10.91
[L28K]Esculentin-2CHa Leucine 28 replaced by Lysine 6 10.91
[C31S,C37S]Esculentin-2CHa Cysteines 31 and 37 replaced by Serine 5 10.82

These analogues show variations in cationicity and biological activity, with some substitutions enhancing insulinotropic effects without increasing cytotoxicity.

Nanoparticle Formulation: this compound-Coated Gold Nanoparticles (AuNPs)

To improve delivery and stability, this compound can be formulated as a fusion protein-coated gold nanoparticle.

Method Overview:

  • Preparation of Fusion Protein: ESC-ABD fusion protein is prepared as described in section 1.

  • Nanoparticle Synthesis: ESC-ABD (3 mg in 1 mL PBS) is mixed with sodium borohydride (NaBH4, 1 mg in 1 mL distilled water) as a reducing agent and gold chloride solution (100 µL of 30 mg/mL HAuCl4·3H2O).

  • Reaction Conditions: The mixture is stirred at room temperature (RT) for 20 minutes, during which the solution changes color from colorless to reddish-brown, indicating nanoparticle formation.

  • Purification: Nanoparticles are purified by ultrafiltration (MWCO 100 kDa) to remove unreacted protein and gold ions.

  • Storage: Final nanoparticle suspension is adjusted to 1 mL and stored at 4°C.

Characterization:

Property Measurement
Particle size (DLS) 120 ± 10 nm
Polydispersity index (PDI) 0.16
Morphology (TEM) Irregular shapes, conglomerates of spherical units
UV-Vis Absorption Peak 500–600 nm (surface plasmon resonance peak)
Stability No aggregation over 5 days at 4°C
FT-IR Spectra Characteristic amide I and II bands present

The overlapping distribution of gold and protein elements in electron microscopy confirms successful coating of AuNPs with ESC-ABD fusion protein.

Fluorescent Labeling and Pharmacokinetic Evaluation

For in vivo tracking and pharmacokinetic studies, ESC-ABD can be labeled with fluorescent dyes such as Rhodamine B isothiocyanate (RITC).

Method Overview:

  • Labeling: ESC-ABD (5 mg/mL) is reacted with RITC (0.25 mg in DMSO) at room temperature for 2 hours under gentle stirring in the dark.

  • Purification: The labeled protein is purified by affinity chromatography and ultrafiltration (MWCO 10 kDa).

  • Nanoparticle Formation: RITC-labeled ESC-ABD is used to synthesize AuNPs following the procedure in section 3.

  • Pharmacokinetics: Labeled nanoparticles are administered subcutaneously in mice (600 µg/mouse). Blood samples are collected at multiple time points up to 72 hours and analyzed fluorometrically.

This method enables detailed pharmacokinetic profiling, revealing extended circulation times and potential for therapeutic delivery.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Challenges
Recombinant Expression Cloning, bacterial culture, induction, lysis, affinity purification High yield, scalable, fusion protein design Requires molecular biology expertise
Chemical Synthesis SPPS, RP-HPLC purification Precise sequence control, analogues production Costly for long peptides, complex purification
Nanoparticle Formulation Chemical reduction with NaBH4, protein coating, purification Enhanced stability, delivery potential Requires careful characterization
Fluorescent Labeling & PK Study Dye conjugation, purification, in vivo tracking Enables in vivo monitoring Potential alteration of peptide activity

Q & A

Q. How to validate predictive in silico findings regarding this compound’s stability through empirical testing?

  • Methodology :

Compare computational predictions (e.g., molecular dynamics-derived half-life) with empirical stability assays in serum or simulated bodily fluids.

Use LC-MS/MS to quantify degradation products over time.

Corrogate results with circular dichroism to monitor structural integrity .

  • Key Evidence : Predictive models require empirical cross-validation to ensure reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.